(2E)-3-[2-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one
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Overview
Description
(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluoromethoxyphenyl group, an ethyl-substituted pyrazole ring, and a propenone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Coupling Reactions: The final step involves coupling the difluoromethoxyphenyl group with the pyrazole ring through a propenone linkage. This can be achieved using aldol condensation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or dichloromethane.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group may enhance its binding affinity to these targets, while the pyrazole ring can modulate its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[2-(METHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(E)-3-[2-(TRIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.
Uniqueness
(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is unique due to the presence of the difluoromethoxy group, which can significantly influence its reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14F2N2O2 |
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Molecular Weight |
292.28 g/mol |
IUPAC Name |
(E)-3-[2-(difluoromethoxy)phenyl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-19-12(9-10-18-19)13(20)8-7-11-5-3-4-6-14(11)21-15(16)17/h3-10,15H,2H2,1H3/b8-7+ |
InChI Key |
CGTPIPQGSAVKJH-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)C(=O)/C=C/C2=CC=CC=C2OC(F)F |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)C=CC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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